molecular formula C10H16N2O2S B2790928 3-Amino-4-tert-butylbenzenesulfonamide CAS No. 218442-55-8

3-Amino-4-tert-butylbenzenesulfonamide

Cat. No.: B2790928
CAS No.: 218442-55-8
M. Wt: 228.31
InChI Key: ZBGXMTVHDWFXKO-UHFFFAOYSA-N
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Description

3-Amino-4-tert-butylbenzenesulfonamide is an organic compound with the molecular formula C10H16N2O2S. It is a derivative of benzenesulfonamide, featuring an amino group (-NH2) and a tert-butyl group (-C(CH3)3) attached to the benzene ring. This compound is known for its versatility and is used in various scientific applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-tert-butylbenzenesulfonyl chloride as the starting material.

  • Reaction Steps: The sulfonyl chloride is first treated with ammonia to form the corresponding amine. This reaction is usually carried out in an aqueous medium at room temperature.

  • Purification: The resulting product is then purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds or sulfonyl chlorides.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

  • Substitution: The compound can participate in electrophilic substitution reactions, where the benzene ring can be substituted with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: Nitro derivatives, sulfonyl chlorides.

  • Reduction: Amino derivatives.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3-Amino-4-tert-butylbenzenesulfonamide is widely used in scientific research due to its unique chemical properties. It is employed in:

  • Chemistry: As a building block for synthesizing more complex organic compounds.

  • Biology: In biochemical assays to study enzyme activities and protein interactions.

  • Medicine: As a potential therapeutic agent in drug discovery and development.

  • Industry: In the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

  • 4-Amino-N-tert-butylbenzenesulfonamide

  • N-Butylbenzenesulfonamide

  • 3-Amino-N-(tert-butyl)benzenesulfonamide

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Properties

IUPAC Name

3-amino-4-tert-butylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-10(2,3)8-5-4-7(6-9(8)11)15(12,13)14/h4-6H,11H2,1-3H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGXMTVHDWFXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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